Field: Oncology, Immunotherapy
Summary: Plinabulin, a distinct microtubule-targeting drug, has been shown to modulate dendritic cell maturation and enhance anti-tumor immunity.
Methods: The effects of plinabulin on macrophage polarization were investigated in vitro and in vivo.
Results: The regressing tumors were characterized by an increase in M1-like/M2-like tumor-associated macrophages (TAM) ratio.
Field: Oncology, Lung Cancer
Methods: In a multi-center phase II study, patients with recurrent extensive-stage SCLC who had progressed on prior platinum-based chemotherapy and anti-PD (L)1 therapy were enrolled.
Results: Median progression-free survival (PFS) was 1.6 months.
Field: Oncology, Chemotherapy
Summary: Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia.
Field: Oncology, Genetic Mutations
Summary: Plinabulin is being investigated for anti-cancer effects in KRAS mutated tumors.
Summary: Plinabulin is being investigated as a potential anticancer agent in non–small cell lung cancer.
Field: Oncology, Solid Tumors
Field: Oncology, Radiation Therapy
Methods: In vitro assays involved combining plinabulin with radiation in different timings before and after radiation.
Results: In the TSA model, triple therapy triggered a stronger abscopal effect than irradiation plus αPD1.
Plinabulin is a small molecule compound under development by BeyondSpring Pharmaceuticals, primarily known for its potential in oncology. It is a synthetic derivative of phenylahistin, a natural product derived from certain Aspergillus species. The compound has garnered attention for its unique mechanism of action, which involves blocking the polymerization of tubulin. This action leads to various biological effects, including enhanced immune responses and disruption of tumor blood supply, making it a candidate for treating non-small cell lung cancer and reducing chemotherapy-induced neutropenia .
Plinabulin disrupts microtubule polymerization, essential for cell division, by binding to a unique tubulin pocket []. This disrupts tumor cell growth. Plinabulin also exhibits immunomodulatory effects. It promotes the maturation of dendritic cells, crucial for immune response, and enhances the activity of CD8+ T cells, which can directly kill cancer cells [, ]. Additionally, Plinabulin disrupts the tumor blood supply and activates the JNK pathway, further contributing to its anti-tumor activity [].
These reactions result in various metabolites that may influence the compound's pharmacokinetics and pharmacodynamics.
Plinabulin exhibits significant biological activity primarily through its action on tubulin, a key protein in cell structure and function. By inhibiting tubulin polymerization, Plinabulin disrupts microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption leads to:
The synthesis of Plinabulin involves multi-step organic reactions that typically start from simpler chemical precursors. Although specific proprietary methods used by BeyondSpring Pharmaceuticals are not publicly detailed, general synthetic approaches for similar compounds include:
Plinabulin is primarily being investigated for its applications in cancer therapy. Its notable applications include:
Plinabulin's interactions with other compounds and biological systems have been studied to understand its efficacy and safety profile better. Key findings include:
Several compounds share structural or functional similarities with Plinabulin. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Colchicine | Binds to tubulin, inhibiting polymerization | Traditional treatment for gout; well-studied |
Vincristine | Prevents microtubule formation | Commonly used in chemotherapy; derived from periwinkle |
Paclitaxel | Stabilizes microtubules | Widely used in cancer therapy; derived from yew trees |
Phenylahistin | Inhibits tubulin polymerization | Natural product precursor to Plinabulin; less selective |
Plinabulin's uniqueness lies in its dual role as both a vascular disrupting agent and an immune modulator, setting it apart from traditional chemotherapeutic agents that primarily focus on cytotoxicity without enhancing immune responses .